molecular formula C24H24N4O2S B11132575 2-[acetyl(benzyl)amino]-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide

2-[acetyl(benzyl)amino]-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B11132575
M. Wt: 432.5 g/mol
InChI Key: LUYPELYPHBXGQI-UHFFFAOYSA-N
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Description

2-[acetyl(benzyl)amino]-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound that features a thiazole ring, an indole moiety, and an amide linkage. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[acetyl(benzyl)amino]-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the indole moiety and the amide linkage. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[acetyl(benzyl)amino]-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

2-[acetyl(benzyl)amino]-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer or antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[acetyl(benzyl)amino]-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The pathways involved can vary depending on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indole-3-acetic acid and tryptophan share the indole moiety.

    Thiazole Derivatives: Compounds like thiamine (vitamin B1) and benzothiazole share the thiazole ring.

Uniqueness

What sets 2-[acetyl(benzyl)amino]-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide apart is its unique combination of the indole and thiazole rings, along with the specific functional groups that confer distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not typically observed in simpler compounds.

Properties

Molecular Formula

C24H24N4O2S

Molecular Weight

432.5 g/mol

IUPAC Name

2-[acetyl(benzyl)amino]-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C24H24N4O2S/c1-16-22(23(30)25-13-12-19-14-26-21-11-7-6-10-20(19)21)31-24(27-16)28(17(2)29)15-18-8-4-3-5-9-18/h3-11,14,26H,12-13,15H2,1-2H3,(H,25,30)

InChI Key

LUYPELYPHBXGQI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N(CC2=CC=CC=C2)C(=O)C)C(=O)NCCC3=CNC4=CC=CC=C43

Origin of Product

United States

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